methyl (2S)-3-bromo-2-methylpropanoate
Description
Methyl (2S)-3-bromo-2-methylpropanoate (CAS: 98190-85-3) is a chiral brominated ester with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol . Its structure features a stereogenic center at the C2 position (S-configuration), a bromine atom at C3, and a methyl ester group at C1 (Figure 1). This compound is widely utilized in organic synthesis as an alkylating agent and in biocatalysis studies to probe enzyme enantioselectivity, particularly with esterases like Pseudomonas fluorescens . Its reactivity stems from the bromine atom, which acts as a leaving group in nucleophilic substitution reactions, and the ester group, which enhances solubility in organic solvents.
Figure 1: Structure of this compound.
Properties
IUPAC Name |
methyl (2S)-3-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNAVCXZSQYTA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420478 | |
| Record name | Methyl (2S)-3-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98190-85-3 | |
| Record name | Methyl (2S)-3-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Methyl (S)-3-bromo-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biochemical Analysis
Biochemical Properties
As an ester, it can participate in esterification and hydrolysis reactions
Molecular Mechanism
The molecular mechanism of action of (S)-(-)-3-Bromoisobutyric Acid Methyl Ester is not well-established. As an ester, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
Methyl (2S)-3-bromo-2-methylpropanoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.
- Chemical Formula: C5H9BrO2
- Molecular Weight: 179.03 g/mol
- Structure:
- SMILES:
COC(=O)[C@H](C)CBr - InChI:
1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1
- SMILES:
Synthesis and Applications
This compound can be synthesized through various methods, often involving nucleophilic substitution reactions. It serves as a precursor for synthesizing biologically significant compounds, including derivatives of vitamin B12 and various pharmaceutical agents.
Key Applications:
- Reactant in Organic Synthesis: Used to prepare complex molecules such as (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester .
- Antagonist Development: It has been utilized in the synthesis of decahydroisoquinoline derivatives that act as potent antagonists of somatostatin receptors .
Antiproliferative Properties
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness in inhibiting cell proliferation in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10–33 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 23–33 | Interaction at colchicine-binding site |
The compound's mechanism involves the destabilization of microtubules, leading to apoptosis in cancer cells. Flow cytometry results demonstrated that treatment with this compound caused cell cycle arrest in the G2/M phase and induced apoptosis . Confocal microscopy further confirmed alterations in microtubule organization post-treatment.
Case Studies
- Anticancer Activity Study :
- Polymer Functionalization :
Safety and Toxicology
This compound is classified with certain hazard warnings, including skin and eye irritation. Safety data sheets recommend appropriate handling procedures to mitigate exposure risks .
Scientific Research Applications
Methyl (2S)-3-bromo-2-methylpropanoate, also known as methyl (S)-3-bromo-2-methylpropanoate, is a chiral compound with a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Its unique stereochemistry and the presence of a bromine atom contribute to its reactivity and utility in various chemical and biological systems.
Scientific Research Applications
- Organic Synthesis: this compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Enzyme-Catalyzed Reactions: This compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
- Drug Discovery: It acts as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
- Preparation of complex molecules: Methyl (R)-(+)-3-bromo-2-methylpropionate can be used as a reactant to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester by reacting with 5-bromo-2-methoxy pyridine via nucleophilic displacement reaction . It can also be used to produce decahydroisoquinoline derivative (NVP-ACQ090) as a potent antagonist of somatostatin sst3 receptor .
Structure and Reactivity
This compound is an ester with a bromine substituent on the 3rd carbon. The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles like hydroxide, alkoxide, or amine groups. The ester group can undergo hydrolysis under acidic or basic conditions, yielding 3-bromo-2-methylpropanoic acid and methanol.
Reactions
- Alkylation Reactions: (−)-Methyl (S)-3-bromo-2-methylpropionate can be used as a reference substrate in the alkylation reactions of vitamin B12 derivatives .
- Preparation of Biologically Significant Compounds: It is used as a starting material in the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids .
- Reactant in Synthesis: Methyl (R)-(+)-3-bromo-2-methylpropionate can be used as a reactant to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester via nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine .
- Antagonist Synthesis: Employed in creating decahydroisoquinoline derivative (NVP-ACQ090), a potent antagonist of the somatostatin sst3 receptor .
Use as a Reference Substrate
This compound is used as a reference substrate in the alkylation reactions of vitamin B12 derivatives .
Synthesis of Bioactive Compounds
It serves as a starting material in the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids .
ATRP Polymerization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Methyl (2S)-3-Bromo-2-Methylpropanoate vs. (2S)-3-Bromo-2-Hydroxy-2-Methylpropanoic Acid
The replacement of the ester group (-COOCH₃) with a hydroxyl (-OH) and carboxylic acid (-COOH) group in (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid (CAS: Not provided) results in distinct properties:
- Acidity : The carboxylic acid derivative is significantly more acidic (pKa ~2-3) compared to the ester, which lacks acidic protons.
- Solubility : The acid is slightly soluble in water but decomposes in hot aqueous solutions, whereas the ester is more soluble in organic solvents like THF or ethyl acetate .
- Reactivity: The ester participates in alkylation reactions, while the acid may undergo decarboxylation or act as a hydrogen-bond donor in crystallization .
This compound vs. 2-Bromo-2-Methylpropanoic Acid
2-Bromo-2-methylpropanoic acid (CAS: Not provided) lacks the stereogenic center and ester group, leading to:
- Molecular Weight : 167.01 g/mol vs. 181.03 g/mol for the ester .
- Boiling Point : The acid has a higher boiling point (~200°C) due to hydrogen bonding, while the ester’s boiling point is lower (~73–200°C, extrapolated) .
- Applications : The acid is used in polymer synthesis, whereas the ester is favored in asymmetric catalysis .
Enantioselectivity in Biocatalysis
This compound serves as a substrate for Pseudomonas fluorescens esterase. Mutations in distant residues of the enzyme moderately enhance enantioselectivity toward this compound, unlike ethyl 3-phenylbutyrate, where mutations have a more pronounced effect . This highlights the role of steric effects and electronic interactions in enzyme-substrate binding.
Table 1: Comparison of Key Properties
*Estimated based on analogous bromoesters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
